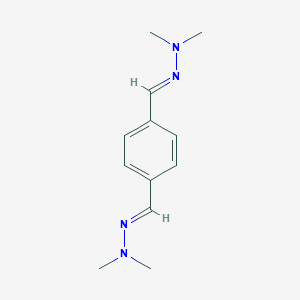
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine, commonly known as CEM-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the benzylamine family and has been synthesized through various methods. CEM-102 has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects
CEM-102 has been found to exhibit minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. CEM-102 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEM-102 is its broad-spectrum antibacterial activity, making it a promising candidate for the treatment of a range of bacterial infections. However, one limitation of CEM-102 is its potential to induce bacterial resistance with prolonged use.
Direcciones Futuras
For research include investigating its efficacy in combination with other antibiotics, determining optimal dosing regimens, investigating its activity against biofilms, and developing novel derivatives with improved properties.
Métodos De Síntesis
CEM-102 has been synthesized through various methods, including the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N-(2-methoxyethyl)amine in the presence of a reducing agent. Another method involves the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent. Both methods have resulted in the synthesis of CEM-102 with high yields and purity.
Aplicaciones Científicas De Investigación
CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has been found to exhibit potent activity against these bacteria, making it a promising candidate for the treatment of bacterial infections.
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C13H20ClNO3/c1-4-18-13-10(9-15-5-6-16-2)7-11(14)8-12(13)17-3/h7-8,15H,4-6,9H2,1-3H3 |
Clave InChI |
IQZPVBLPGCGTSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCOC)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)

